2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid
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Overview
Description
2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Deiodinated thiazole derivatives.
Substitution: Thiazole derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its unique structure.
Protein Labeling: It can be used to label proteins for biochemical studies.
Medicine
Drug Development: The compound’s derivatives may have potential as therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 5-Iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxamide
Uniqueness
- Iodine Atom : The presence of the iodine atom makes it more reactive in substitution reactions compared to similar compounds without iodine.
- Thiazole Ring : The thiazole ring provides unique electronic properties that can enhance binding to biological targets.
- Carboxylic Acid Group : The carboxylic acid group allows for additional interactions through hydrogen bonding, increasing the compound’s versatility in various applications.
Properties
IUPAC Name |
5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4S/c1-9(2,3)16-8(15)12-7-11-4(6(13)14)5(10)17-7/h1-3H3,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNMUPAWPFCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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